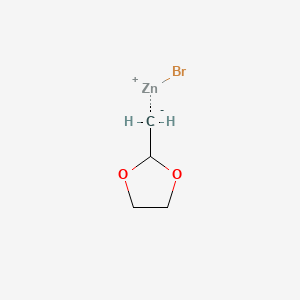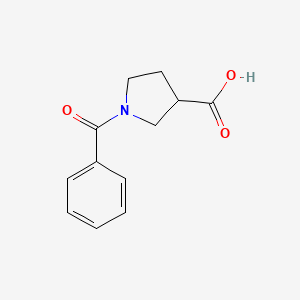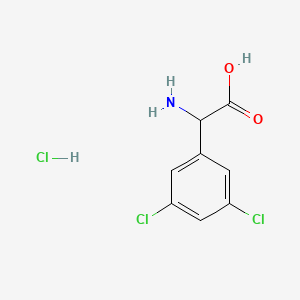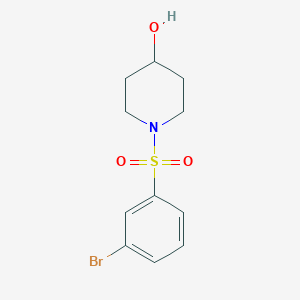![molecular formula C13H12N2O3 B3083140 2-Amino-2-[4-(3-pyridyloxy)phenyl]acetic acid CAS No. 1136884-55-3](/img/structure/B3083140.png)
2-Amino-2-[4-(3-pyridyloxy)phenyl]acetic acid
Overview
Description
2-Amino-2-[4-(3-pyridyloxy)phenyl]acetic acid is a chemical compound with the molecular formula C13H12N2O3 . It is also known as Amino[4-(3-pyridinyloxy)phenyl]acetic acid or Benzeneacetic acid, α-amino-4-(3-pyridinyloxy)- .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a pyridine ring via an oxygen atom . The benzene ring is further connected to an acetic acid group via an amino group .Physical and Chemical Properties Analysis
The molecular weight of this compound is 244.25 . Other physical and chemical properties such as density, boiling point, and melting point were not available in the sources I found .Scientific Research Applications
Antibacterial Activity
Compounds synthesized using derivatives of 2-Amino-2-[4-(3-pyridyloxy)phenyl]acetic acid, such as benzoxazine analogues, have been evaluated for their antibacterial activity. Specific compounds showed significant activity against bacterial strains like K.pneumonea and E. faecalis, while others demonstrated moderate activity against E. coli, Staphylococcus aureus, and other bacteria (Kadian, Maste, & Bhat, 2012).
Crystal Structure Studies
Studies on 3,4-Diphenylpyrrole-2,5-dicarboxylic acid, which includes compounds related to this compound, have focused on their crystal structure. This research is essential for understanding the molecular interactions and bonding characteristics of these compounds (Prayzner, Ojadi, Golen, & Williard, 1996).
Hypolipidemic Activity
Synthesis of derivatives of this compound has led to the discovery of compounds with hypolipidemic activity. These synthesized compounds have shown significant antihyperlipidemic activity in studies involving high-fat-diet-induced hyperlipidemia in rats (Mokale, Shete, Shaikh, & Shinde, 2012).
Electrochemical Studies
Research involving derivatives of this compound includes the study of their electrochemical properties. Such studies are critical for applications like supercapacitors, where specific capacitance and other electrical properties are of paramount importance (Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019).
Amino Acid Biosynthesis
Research on mixed rumen cultures has shown that derivatives of this compound are involved in the biosynthesis of amino acids. This is crucial for understanding metabolic pathways in microbiology and could have implications in the field of biotechnology (Sauer, Erfle, & Mahadevan, 1975).
Synthesis of Cerebrovascular Activity Derivatives
Derivatives of this compound have been synthesized and studied for their cerebrovascular activity. Such studies are instrumental in the development of treatments for cerebral circulation disorders (Glozman, Orlova, Smirnov, Gan'shina, Romanycheva, Volobueva, & Mirzoyan, 1996).
Catalytic Applications in Organic Synthesis
The catalytic application of derivatives of this compound in organic synthesis has been explored, specifically in the carboxylation of benzyl halides with CO2. This transformation is significant in synthesizing carboxylic acids, a crucial class of organic molecules (Malapit & Minteer, 2021).
Properties
IUPAC Name |
2-amino-2-(4-pyridin-3-yloxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c14-12(13(16)17)9-3-5-10(6-4-9)18-11-2-1-7-15-8-11/h1-8,12H,14H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUHYCPFPHDMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(3-Phenoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083085.png)
![4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083091.png)

![Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]-](/img/structure/B3083111.png)
![[4-(Aminomethyl)benzyl]dimethylamine dihydrochloride](/img/structure/B3083121.png)
![4-(3,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083126.png)
![4-[4-Chloro-3-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083132.png)


![1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene](/img/structure/B3083158.png)
![4-[3-(4-piperidinyl)-1H-pyrazol-4-yl]phenyl 3-(trifluoromethyl)benzyl ether](/img/structure/B3083172.png)
![4-[3-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083182.png)
